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Introduction
Ribosomal Protein L19 (RPL19) is a crucial component of the 60S large ribosomal subunit,

playing a fundamental role in protein synthesis. Beyond its canonical function in translation,

emerging evidence highlights the involvement of RPL19 in a myriad of cellular processes,

including cell proliferation, apoptosis, and immune responses. The functional versatility of

RPL19 is intricately regulated by a series of post-translational modifications (PTMs). These

modifications act as molecular switches, dynamically altering the protein's stability, localization,

and interaction with other cellular components. This technical guide provides a comprehensive

overview of the known PTMs of RPL19, presenting quantitative data, detailed experimental

protocols, and the signaling pathways influenced by these modifications.

Post-Translational Modifications of RPL19
RPL19 undergoes several types of post-translational modifications, including ubiquitination,

phosphorylation, citrullination, glycosylation, and acetylation. These modifications are critical in

modulating its extra-ribosomal functions and have been implicated in various disease states,

particularly cancer.
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Ubiquitination is a key regulatory PTM that involves the covalent attachment of ubiquitin to

lysine residues. This process can signal for protein degradation via the proteasome or mediate

non-proteolytic functions such as altering protein-protein interactions and cellular localization.

Quantitative Data on RPL19 Ubiquitination

Global proteomic studies have identified multiple ubiquitination sites on RPL19. While

comprehensive stoichiometric data remains an active area of research, mass spectrometry-

based analyses have provided valuable quantitative insights.

Lysine Residue
Reported in High-
Throughput Studies

Notes

K21 Yes
Identified in multiple

ubiquitinome studies.

K43 Yes

K46 Yes

K92 Yes

K128 Yes

K152 Yes

K153 Yes

K180 Yes

K181 Yes

K186 Yes

This table summarizes ubiquitination sites on human RPL19 identified in large-scale proteomic

screens. The stoichiometry of these modifications can vary depending on the cellular context

and stimuli.
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The ubiquitination of ribosomal proteins is a critical mechanism for maintaining ribosome quality

control and regulating gene expression. The ubiquitination of RPL19 has been linked to the

regulation of the p53 tumor suppressor pathway. Under conditions of ribosomal stress, non-

ribosomal RPL19 can interact with and inhibit MDM2, an E3 ubiquitin ligase that targets p53 for

degradation. This leads to the stabilization and activation of p53. The ubiquitination status of

RPL19 itself in this context is an area of ongoing investigation, with deubiquitinating enzymes

(DUBs) potentially playing a crucial role in regulating this interaction.[1][2][3][4][5]

Phosphorylation
Phosphorylation, the addition of a phosphate group to serine, threonine, or tyrosine residues, is

a fundamental PTM that regulates protein function in response to extracellular signals.

Quantitative Data on RPL19 Phosphorylation

While specific phosphorylation sites on RPL19 have been identified, quantitative data on their

occupancy and dynamic changes in response to stimuli are still being elucidated. Knockdown

of RPL19 in PC-3M prostate cancer cells has been shown to lead to a global reduction in site-

specific phosphorylation of other proteins, suggesting a role for RPL19 in regulating cellular

signaling cascades.[6]

Functional Implications of RPL19 Phosphorylation

Phosphorylation of ribosomal proteins can modulate translation efficiency and specificity. The

phosphorylation of RPL19 is implicated in signaling pathways that control cell growth and

proliferation. For instance, the PI3K/Akt/mTOR pathway, a central regulator of cell survival and

metabolism, is known to influence the phosphorylation status of various ribosomal proteins,

although the direct phosphorylation of RPL19 by this pathway requires further investigation.[7]

[8][9][10][11] Similarly, the TNF-alpha/NF-kappa B signaling pathway, which is involved in

inflammation and immunity, can also modulate the phosphorylation of cellular proteins, and

RPL19 may be a downstream target in this cascade.[12][13]

Citrullination
Citrullination is the conversion of arginine residues to citrulline, a modification catalyzed by

peptidylarginine deiminases (PADs). This PTM can alter protein structure and function.
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Quantitative Data on RPL19 Citrullination

A comprehensive, quantitative, and site-specific atlas of the citrullinome identified RPL19 as a

substrate of PADI4.[14] The study identified citrullination at residues R16, R38, and R117.[14]

Arginine Residue
Identified by Mass
Spectrometry

Catalyzing Enzyme

R16 Yes PADI4

R38 Yes PADI4

R117 Yes PADI4

Functional Implications of RPL19 Citrullination

Citrullination of RPL19 by PADI4 may have implications in the context of autoimmune diseases

like rheumatoid arthritis, where aberrant citrullination contributes to the generation of

autoantigens.[14][15][16] The functional consequence of RPL19 citrullination on its role in

translation and extra-ribosomal functions is an area for future research.

Glycosylation
Glycosylation involves the attachment of glycans to proteins and plays a role in protein folding,

stability, and cell-cell interactions.

Quantitative Data on RPL19 Glycosylation

Databases have annotated potential glycosylation sites on RPL19, though quantitative, site-

specific experimental validation is still emerging.

Functional Implications of RPL19 Glycosylation

The functional impact of RPL19 glycosylation is not yet well understood. However,

glycosylation of ribosomal proteins could potentially influence ribosome assembly, stability, and

interaction with other cellular components.
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Acetylation is the addition of an acetyl group to lysine residues, which can neutralize its positive

charge and affect protein-protein interactions and protein stability.

Functional Implications of RPL19 Acetylation

Large-scale acetylome studies have identified acetylation on various ribosomal proteins. While

specific functional data for RPL19 acetylation is limited, it is plausible that this modification

could regulate its extra-ribosomal functions, similar to what has been observed for other

ribosomal proteins.

Signaling Pathways Involving RPL19 PTMs
The post-translational modification of RPL19 is intricately linked to several key signaling

pathways that are fundamental to cellular homeostasis and disease.

RPL19 and the p53 Pathway
Under conditions of ribosomal stress, such as impaired ribosome biogenesis, "free" ribosomal

proteins, including RPL19, can translocate to the nucleoplasm. There, RPL19 can bind to and

inhibit the E3 ubiquitin ligase MDM2, a primary negative regulator of the tumor suppressor p53.

This inhibition prevents the ubiquitination and subsequent proteasomal degradation of p53,

leading to its accumulation and the activation of p53-dependent cell cycle arrest or apoptosis.

The ubiquitination status of RPL19 itself is likely a critical regulator of this interaction.
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Caption: RPL19-mediated regulation of the p53 pathway under ribosomal stress.

RPL19 and TNF-alpha/NF-kappa B Signaling
The TNF-alpha signaling pathway is a key regulator of inflammation and immunity, primarily

through the activation of the transcription factor NF-kappa B. Some studies suggest a link

between ribosomal proteins and this pathway. While direct evidence for RPL19 PTMs in this

context is still emerging, it is plausible that signaling events downstream of TNF-alpha could

lead to the phosphorylation or ubiquitination of RPL19, thereby modulating its function.
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Caption: Potential involvement of RPL19 PTMs in the TNF-alpha/NF-kappa B signaling

pathway.

RPL19 and PI3K/Akt Signaling
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and

proliferation. This pathway is frequently hyperactivated in cancer. Ribosomal protein S6, a

component of the small ribosomal subunit, is a well-known downstream target of this pathway.

It is conceivable that RPL19 could also be a target of kinases activated by the PI3K/Akt

pathway, with phosphorylation potentially influencing its extra-ribosomal functions.
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Caption: Postulated role of RPL19 phosphorylation in the PI3K/Akt signaling pathway.

Experimental Protocols
Investigating the PTMs of RPL19 requires a combination of techniques to enrich for the

modified protein and to identify and quantify the specific modifications.

Immunoprecipitation of RPL19
Immunoprecipitation (IP) is a common method to isolate RPL19 from cell lysates prior to mass

spectrometry analysis.

Materials:

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

Anti-RPL19 antibody

Protein A/G magnetic beads

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Protocol:
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Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific

binding.

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RPL19 antibody overnight

at 4°C with gentle rotation.

Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2

hours at 4°C.

Washing: Pellet the beads using a magnetic stand and wash them several times with wash

buffer to remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads using elution buffer.

Sample Preparation for Mass Spectrometry: The eluted proteins can be further processed for

mass spectrometry analysis, typically involving reduction, alkylation, and enzymatic

digestion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1166144#post-translational-modifications-of-rpl19-
protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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